
Antimony;selenium(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony;selenium(2-) is a compound formed by the combination of antimony (Sb) and selenium (Se). Antimony is a metalloid with properties similar to arsenic, while selenium is a non-metal known for its photoconductive and photovoltaic properties. The compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of antimony;selenium(2-) can be achieved through various synthetic routes. One common method involves the co-deposition of antimony and selenium using electrochemical atomic layer epitaxy (EC-ALE). This technique allows for the precise control of the stoichiometry and crystallinity of the deposited structures . Another method involves the replacement of sulfur with selenium in antimony sulfide thin films, which is achieved by depositing selenium on antimony sulfide layers and annealing the structure at elevated temperatures .
Industrial Production Methods: Industrial production of antimony;selenium(2-) often involves high-temperature and high-pressure methods. For example, the formation of solid solutions of tellurium-selenium with trace antimony doping is achieved through high-pressure and high-temperature synthesis . These methods ensure the production of high-purity compounds with controlled properties suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Antimony;selenium(2-) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, antimony can be easily oxidized by sulfur and halogens when heated, forming antimony trioxide (Sb2O3) and other oxides . Selenium can also undergo oxidation reactions, such as the oxidation of selenium(IV) by aqueous bromine solution .
Common Reagents and Conditions: Common reagents used in the reactions of antimony;selenium(2-) include sulfur, halogens, and bromine. The reactions typically occur under elevated temperatures and in the presence of oxidizing agents. For example, the oxidation of antimony by sulfur occurs when heated, producing a brilliant blue flame and white fumes of antimony trioxide .
Major Products Formed: The major products formed from the reactions of antimony;selenium(2-) include various oxides and selenides. For example, the oxidation of antimony produces antimony trioxide, while the oxidation of selenium produces selenium dioxide (SeO2) .
Aplicaciones Científicas De Investigación
Antimony;selenium(2-) has a wide range of scientific research applications. In chemistry, it is used in the study of chalcogenide compounds and their properties. In biology, selenium’s role in detoxifying antimony has been studied, particularly in plants such as rice, where selenium can mitigate the toxic effects of antimony . In medicine, selenium compounds have been investigated for their potential therapeutic applications, including their role in reducing oxidative stress and enhancing the antioxidant system . In industry, antimony;selenium(2-) is used in the production of thermoelectric materials, where it helps to optimize the thermoelectric performance of tellurium-based compounds .
Mecanismo De Acción
The mechanism by which antimony;selenium(2-) exerts its effects involves the interaction of selenium with antimony to reduce its toxicity. Selenium can inhibit the uptake of antimony and regulate the uptake of essential elements such as calcium, magnesium, and potassium . Additionally, selenium can enhance the antioxidant system and regulate the expression of stress-related genes, thereby improving the physiological adaptability of plants under antimony stress .
Comparación Con Compuestos Similares
Antimony;selenium(2-) can be compared with other similar compounds such as antimony sulfide (Sb2S3) and tellurium-selenium solid solutions. Unlike antimony sulfide, which has a high refractive index and well-defined quantum size effects, antimony;selenium(2-) offers unique properties due to the presence of selenium, which enhances its photoconductive and photovoltaic properties . Similar compounds include antimony telluride (Sb2Te3) and selenium telluride (SeTe), which also have applications in thermoelectric materials and optoelectronic devices .
Propiedades
Fórmula molecular |
SbSe-2 |
|---|---|
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
antimony;selenium(2-) |
InChI |
InChI=1S/Sb.Se/q;-2 |
Clave InChI |
PBYUKUOTSXWTRX-UHFFFAOYSA-N |
SMILES canónico |
[Se-2].[Sb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


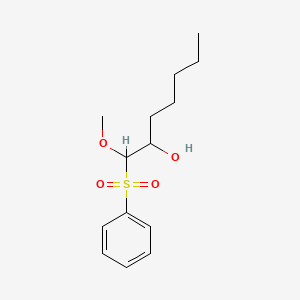
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
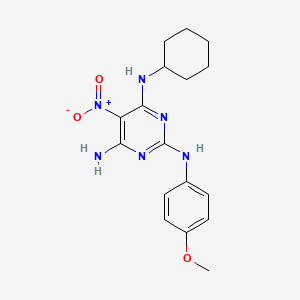
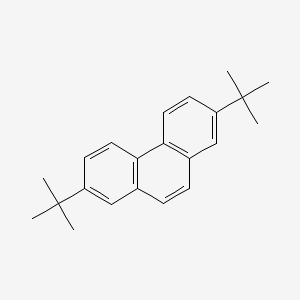



![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
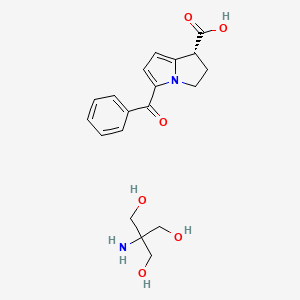
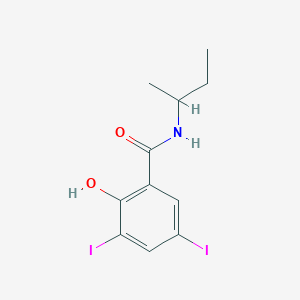
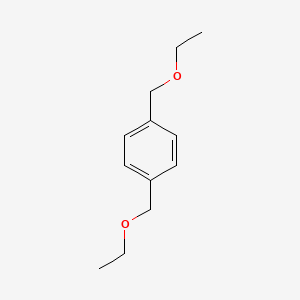
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
![Methyl 2-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14144537.png)

